

Off-target effects of Canagliflozin in cellular models

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An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

Executive Summary

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-target," effects of canagliflozin. This technical guide provides a comprehensive overview of the key off-target mechanisms of canagliflozin identified in cellular models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways. The primary off-target effects discussed include the inhibition of mitochondrial complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of mitochondrial glutamate dehydrogenase (GDH)[6][7].

Inhibition of Mitochondrial Respiratory Chain Complex I

A primary off-target effect of **canagliflozin** is the direct inhibition of mitochondrial complex I, a key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell



lines[11][12]. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This metabolic shift is a critical upstream event for several other off-target effects. Notably, this inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and empagliflozin do not inhibit complex I to the same extent at clinically relevant concentrations[6] [10][11].

Quantitative Data: Inhibition of Mitochondrial

Respiration

Cellular Model	Canagliflozin Concentration	Observed Effect	Reference
PC3 (Prostate Cancer)	5 μΜ	Dose-dependent reduction in oxygen consumption through complex-I	[11]
PC3 (Prostate Cancer)	30 μΜ	Increased extracellular acidification rate (ECAR)	[11][12]
HEK-293 Cells	> 1 µmol/l	Activation of AMPK, downstream of complex I inhibition	[13]
RPTEC/TERT1 (Renal Proximal Tubule)	Clinically relevant concentrations	Inhibition of mitochondrial electron transport chain complex I	[7]

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XFe96)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].



- Cell Seeding: Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of **canagliflozin** or vehicle control for a specified duration (e.g., 3-24 hours) before the assay.
- Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO₂ incubator.
- Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds:
 - Port A: Oligomycin (e.g., 1.0 μM), an ATP synthase inhibitor.
 - Port B: FCCP (e.g., 1.0 μM), a protonophore that uncouples the ETC.
 - Port C: Rotenone/Antimycin A (e.g., 0.5 μM), inhibitors of complex I and III, respectively.
- Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XFe96
 Analyzer. After calibration, replace the calibrant plate with the cell culture plate.
- Data Acquisition: The instrument measures OCR at baseline and after the sequential
 injection of the inhibitors. The data are used to calculate key parameters of mitochondrial
 function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory
 capacity[16].

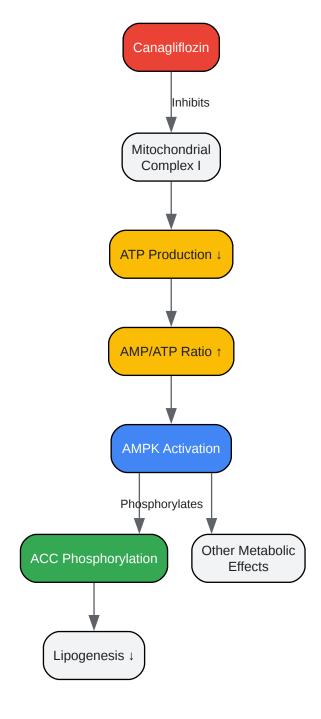
Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial complex I by **canagliflozin** leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[6][9][17][18]. **Canagliflozin**-induced AMPK activation is observed at clinically relevant concentrations and is dependent on the presence of AMP/ADP-sensitive y-subunits, confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off



anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy balance[9].

Signaling Pathway: Canagliflozin-Induced AMPK Activation



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Caption: Canagliflozin inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

Quantitative Data: AMPK Activation and Downstream

Effects

Cellular Model	Canagliflozin Concentration	Observed Effect	Reference
HEK-293 Cells	> 1 µmol/l	Increased phosphorylation of AMPK and ACC	[13]
Mouse Hepatocytes	10 μΜ	Inhibition of lipid synthesis (absent in AMPK knockout cells)	[6]
PC3 & H460 (Cancer Cells)	Clinically achievable concentrations	Increased activating phosphorylation of AMPK	[8][12]
Rat & Human Aortic SMCs	50 μΜ	No significant effect on AMPK phosphorylation	[19]

Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activity

This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction[20][21].

- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:
 - Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
 - Recombinant active AMPK enzyme.
 - AMPK substrate peptide (e.g., SAMStide).
 - AMP (as an allosteric activator, e.g., 100 μM).



- The test compound (canagliflozin) or vehicle.
- Initiate Reaction: Add ATP to the wells to start the kinase reaction. The final ATP concentration should be near the K_m for the enzyme.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
- Terminate and Deplete ATP: Add ADP-Glo[™] Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion: Add Kinase Detection Reagent to the wells. This reagent converts
 the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to
 measure the newly synthesized ATP.
- Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and reflects the AMPK activity.

Other Notable Off-Target Effects

Beyond Complex I and AMPK, **canagliflozin** has been shown to interact with other cellular targets.

- Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition: In human renal proximal tubule
 epithelial cells (RPTEC/TERT1), canagliflozin was found to inhibit GDH at clinically relevant
 concentrations. This dual inhibition of GDH and complex I disrupts glutamine anaplerosis,
 which is critical for proliferating cells, potentially contributing to both therapeutic and adverse
 renal effects[7].
- Inhibition of Glucose Uptake (SGLT2-Independent): Canagliflozin can inhibit cellular glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this effect was observed, studies suggest it does not directly account for AMPK activation[9].
- Induction of Heme Oxygenase-1 (HO-1): In vascular smooth muscle cells (SMCs),
 canagliflozin—but not other gliflozins—inhibited cell proliferation and migration. This effect



was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential mechanism for its cardiovascular benefits[19].

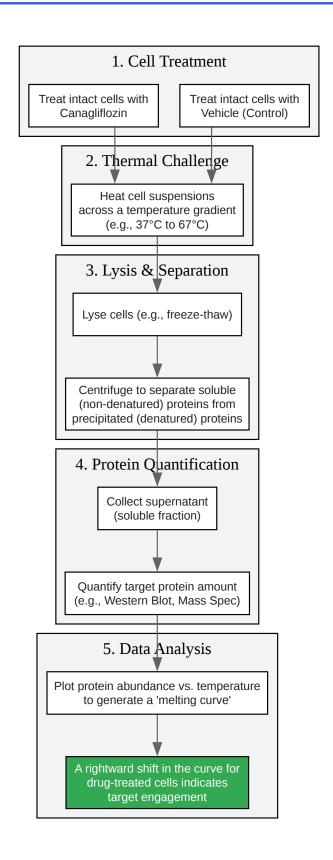
Impairment of T Cell Function: Canagliflozin has been shown to impair the activation, proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for canagliflozin in T cell-mediated autoimmune disorders[22][23].

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its target protein within intact cells[24][25][26]. The principle is that ligand binding increases the thermal stability of the target protein. While specific CETSA data for **canagliflozin**'s off-target effects are emerging, the workflow is crucial for confirming these interactions.

Workflow: Cellular Thermal Shift Assay (CETSA)





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Caption: CETSA workflow to confirm drug-target binding in cells.



Conclusion

The evidence from numerous studies in cellular models demonstrates that **canagliflozin** possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial complex I and glutamate dehydrogenase, leading to the activation of the critical energy sensor AMPK. These actions result in profound metabolic reprogramming, affecting processes such as lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a plausible molecular basis for the unexpected clinical benefits observed with **canagliflozin**, particularly in the cardiovascular and renal systems. For researchers and drug development professionals, understanding these multifaceted actions is crucial for elucidating the full therapeutic potential of **canagliflozin** and for designing next-generation metabolic modulators with improved target specificity and efficacy.

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Foundational & Exploratory





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